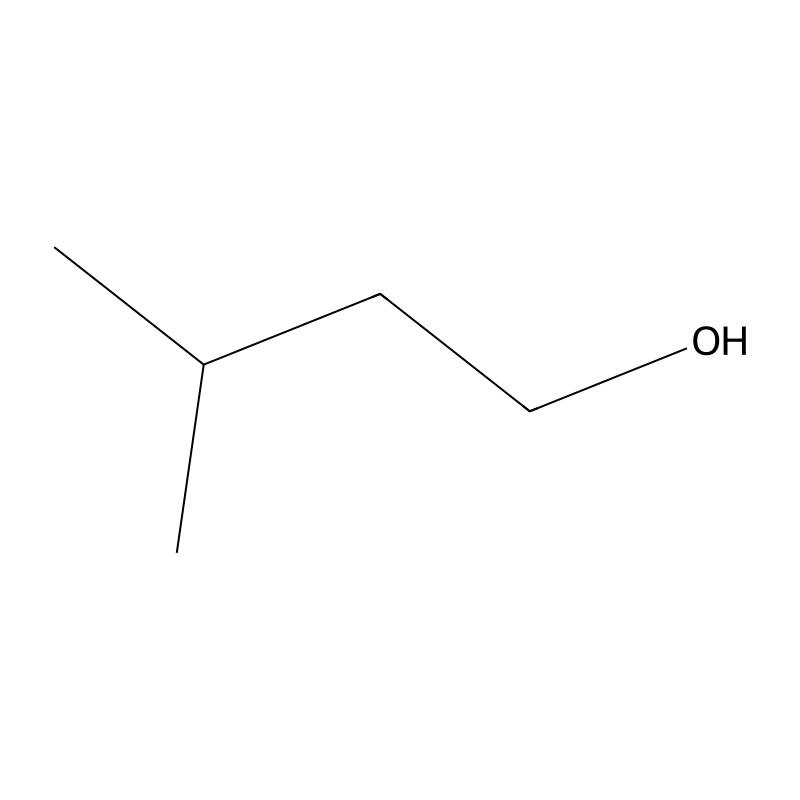

Isoamyl alcohol

C5H12O

(CH3)2CHCH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H12O

(CH3)2CHCH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS

VERY SOL IN ACETONE

Water solubility = 2.67X10+4 mg/l @ 25 °C

26.7 mg/mL at 25 °C

Solubility in water, g/100ml: 2.5 (moderate)

Soluble in ethanol, water and most organic solvents

(57 °F): 2%

Canonical SMILES

Isoamyl Alcohol in Molecular Biology

Isoamyl alcohol (3-Methyl-1-butanol) finds a vital application in the field of molecular biology, particularly in the process of DNA purification []. It's most commonly used in conjunction with phenol and chloroform to create a mixture known as Tris-EDTA (TE) saturated phenol:chloroform:isoamyl alcohol (TE-PCI) []. This mixture plays a crucial role in the extraction of proteins from solutions containing nucleic acids (DNA and RNA) [].

Here's how it works: The TE-PCI mixture separates the cellular components based on their solubility. Phenol disrupts cell membranes and proteins, while chloroform helps extract lipids. Isoamyl alcohol acts as a de-emulsifying agent, facilitating the separation of the organic (phenol/chloroform) and aqueous (water) phases during centrifugation []. This separation allows researchers to isolate the purified DNA in the aqueous phase for further analysis.

Isoamyl Alcohol in Other Scientific Research Areas

While DNA purification remains a primary application in molecular biology, research also explores the potential of isoamyl alcohol in other scientific fields:

- Biofuel Production: Studies investigate the use of isoamyl alcohol as a potential biofuel or fuel additive due to its favorable combustion properties.

- Lipase Production: Research explores the use of isoamyl alcohol as a substrate for enzymes like lipases, which have applications in the cosmetic industry.

- Oxidation: Isoamyl alcohol can be oxidized by chromic acid to form isovaleraldehyde, a compound used in various organic syntheses .

- Decomposition: When heated, isoamyl alcohol decomposes into smaller hydrocarbons such as acetylene, ethylene, and propylene .

- Formation of Addition Compounds: It can form addition compounds with metal chlorides like calcium chloride and tin(IV) chloride .

Isoamyl alcohol has been studied for its biological effects. It is known to exhibit:

- Toxicity: At elevated concentrations, isoamyl alcohol can irritate the eyes, skin, and respiratory tract. It poses health risks if inhaled or ingested .

- Pheromonal Role: This compound has been identified as a component in the pheromones of certain hornet species, aiding in communication within the hive .

- Potential Antimicrobial Properties: Some studies suggest that isoamyl alcohol may possess antimicrobial activity, making it a candidate for further research in medicinal applications .

Isoamyl alcohol can be synthesized through various methods:

- Condensation Reaction: A common method involves the condensation of isobutene with formaldehyde to produce isoprenol, which is subsequently hydrogenated to yield isoamyl alcohol .

- Fermentation: It is also produced as a by-product during the fermentation process of carbohydrates into ethanol, especially in alcoholic beverages .

- Extraction from Fusel Oil: Isoamyl alcohol can be extracted from fusel oil through distillation or separation techniques involving brine solutions .

Isoamyl alcohol interacts with various substances, which can lead to hazardous situations:

- Reactivity with Oxidizing Agents: It reacts violently with strong oxidizers such as chlorates and peroxides, posing explosion risks under certain conditions .

- Compatibility Issues: The compound is incompatible with strong acids, bases, and various organic chemicals like acid chlorides and isocyanates, necessitating careful handling .

Isoamyl alcohol shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Pentanol | C₅H₁₂O | Straight-chain structure; less aromatic flavor |

| 2-Pentanol | C₅H₁₂O | Secondary alcohol; different physical properties |

| 3-Methyl-1-butanol | C₅H₁₂O | Another name for isoamyl alcohol; same structure |

| 2-Methyl-1-butanol | C₅H₁₂O | Different branching; distinct odor profile |

| 1-Butanol | C₄H₁₀O | Shorter carbon chain; less complex aroma |

Isoamyl alcohol's unique characteristic lies in its specific branching structure (3-methylbutan-1-ol), which contributes to its distinct banana-like aroma and flavor profile compared to other similar compounds. Its applications as both a flavoring agent and a solvent further distinguish it from other primary alcohols.

Physical Description

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999)

Pellets or Large Crystals

Liquid

Colorless liquid with a disagreeable odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless to pale yellow liquid

Colorless liquid with a disagreeable odor.

Color/Form

Colorless liquid.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

132.5 °C

131.00 to 133.00 °C. @ 760.00 mm Hg

132 °C

270 °F

Flash Point

43 °C

109 °F (43 °C) (Closed cup)

42 °C c.c.

114 °F

109 °F

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 3.0

Density

0.813 @ 15 °C/4 °C

Relative density (water = 1): 0.8

0.807 - 0.813

0.81 at 68 °F

(57 °F): 0.81

Odor

Disagreeable odor.

Odor Threshold

Odor Threshold High: 0.07 [mmHg]

Odor threshold from AIHA

The odor threshold for 3-methyl-1-butanol is 25 mg/cu m (both low and high threshold levels).

Decomposition

Melting Point

-117.2 °C

-117 °C

-179 °F

UNII

Related CAS

123-51-3 (Parent)

Vapor Pressure

2.37 [mmHg]

2.37 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 0.4

28 mmHg

Absorption Distribution and Excretion

Metabolism Metabolites

... Small amounts of ... 3-methyl-1-butanol /are/ excreted in the air or urine following ip injections of 1 g/kg to rats: Percent excreted: 0.97 expired air; 0.27 urine; and 1.24 total. /From table/

Wikipedia

Cisatracurium_besilate

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Flammable - 2nd degree

Cosmetics -> Solvent

Methods of Manufacturing

FROM LIGHT PETROLEUM BY FRACTIONAL DISTILLATION, DEHYDRATION OF PENTANE FRACTION WHICH IS THEN HEATED & RE-FRACTIONATED, & AMYLCHLORIDE FRACTION AGAIN FRACTIONALLY DISTILLED, GIVING MONO-CHLORO-PENTANE MIXTURE. THIS IS SUBJECTED TO HYDROLYSIS WITH SODIUM OLEATE SOLN IN PRESENCE OF CATALYST.

... MFR BY FRACTIONATION OF FUSEL OIL & VIA CHLORINATION OF PENTANES, & PROPERTIES

PREPN FROM BUTADIENE, CARBON MONOXIDE, WATER, PLUS CATALYST; FROM METHYLBUTENES

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

1-Butanol, 3-methyl-: ACTIVE

Fusel oil: ACTIVE

Analytic Laboratory Methods

GAS-LIQUID CHROMATOGRAPHIC (GLC) SYSTEM, COLUMN PACKED WITH GLYCEROL-1,2,6-HEXANETRIOL ON GAS-CHROM R & FLAME IONIZATION DETECTOR, ISOAMYL ALC WAS SEPARATED & QUANT MEASURED.

ALC QUANT ACETYLATED IN APPROX 5 MIN @ ROOM TEMP WITH AC2O IN PRESENCE OF N-METHYLIMIDAZOLE. GAS CHROMATOGRAPHY CONDITIONS ARE DESCRIBED FOR SEPARATION & DETECTION OF ACETYLATED PRODUCTS.

NIOSH Method No. 1402 Alcohols III Issue 2/15/84. Limit of detection 0.01 mg per sample, working range ca. 15 to 150 mg/cu m.

ASTM Method No. D4490. Standard Practice for Measuring the Concentration of Toxic Gases or Vapors Using Detector Tubes. Detection limit 25 ppm

Storage Conditions

Remove source of ignition. Keep containers closed. Store in prescribed, controllable places.